2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol
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Overview
Description
2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol is an organic compound that features a fluorinated aromatic ring, a piperidine moiety, and a butynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynol group can be reduced to a double or single bond.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity. The butynol group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated aromatic compound with different substituents.
4-Phenylbut-3-yn-2-ol: A simpler analog without the piperidine and fluorine substituents.
Piperidine derivatives: Compounds with similar piperidine moieties but different aromatic or aliphatic substituents.
Uniqueness
2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol is unique due to the combination of its fluorinated aromatic ring, piperidine moiety, and butynol group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less functionalized analogs.
Properties
IUPAC Name |
2-(3-fluoro-4-piperidin-1-ylphenyl)-4-phenylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c1-21(24,13-12-17-8-4-2-5-9-17)18-10-11-20(19(22)16-18)23-14-6-3-7-15-23/h2,4-5,8-11,16,24H,3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDOKSJOANNYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C2=CC(=C(C=C2)N3CCCCC3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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